molecular formula C21H23N3O3S B2729347 1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one CAS No. 1105198-79-5

1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one

Cat. No.: B2729347
CAS No.: 1105198-79-5
M. Wt: 397.49
InChI Key: ACHBDFVMINKCAJ-UHFFFAOYSA-N
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Description

1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one (CAS 1105198-79-5) is a synthetic small molecule with a molecular formula of C21H23N3O3S and a molecular weight of 397.5 g/mol . This chemical reagent features a complex structure integrating furan, thiazole, piperazine, and phenoxypropanone moieties, making it a valuable intermediate in medicinal chemistry and drug discovery research. Compounds with similar structural frameworks, particularly those containing furan-thiazole and piperazine components, have demonstrated significant potential in various therapeutic areas . Researchers utilize this compound primarily as a key scaffold in developing novel bioactive molecules. Its structure is particularly relevant for investigating kinase inhibition, enzyme modulation, and targeted cancer therapies, as analogous thiazole and piperazine-containing compounds have shown promising efficacy against human breast cancer cell lines and other pathological models . The presence of both hydrogen bond acceptors and donors in its molecular architecture facilitates specific interactions with biological targets, while the aromatic systems contribute to favorable pharmacokinetic properties. This product is provided for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated environment.

Properties

IUPAC Name

1-[4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-2-phenoxypropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c1-16(27-17-6-3-2-4-7-17)21(25)24-11-9-23(10-12-24)14-20-22-18(15-28-20)19-8-5-13-26-19/h2-8,13,15-16H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACHBDFVMINKCAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)CC2=NC(=CS2)C3=CC=CO3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan-2-yl thiazole intermediate, which is then reacted with piperazine and phenoxypropanone under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques like chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the carbonyl group may produce alcohol derivatives .

Scientific Research Applications

1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperazine-Thiazole Derivatives

Compounds sharing the piperazine-thiazole backbone (e.g., 1f , 1g , 2a , 2b from ) differ in their substituents:

  • Urea vs.
  • Substituent Effects : The furan-2-yl group on the thiazole ring distinguishes it from analogs with hydroxybenzylidene or benzyloxy groups (e.g., 2a : 694.5 [M−2HCl+H]+), which may influence electron distribution and metabolic stability .

Piperazine-Furan Hybrids

describes 4-(4-aminophenyl)piperazin-1-ylmethanone, which shares the furan-piperazine motif but lacks the thiazole and phenoxypropanone components. Key differences include:

  • Synthetic Complexity : The addition of a thiazole ring requires multi-step synthesis, as seen in ’s benzothiazole-piperazine derivatives (e.g., 5i : EI-MS 593.17) .

Aryl-Substituted Piperazine Ketones

and report compounds with arylpiperazine-ketone frameworks, such as MK22 (thiophene-substituted) and compound 21 (trifluoromethylphenyl-substituted). These analogs highlight:

  • Electron-Withdrawing Groups: The phenoxy group in the target compound may confer different electronic effects compared to trifluoromethyl (e.g., 11d: 534.1 [M+H]+ in ) or chlorophenyl substituents.

Table 1: Comparison of Key Parameters

Compound Class Example (Source) Yield (%) Molecular Weight (g/mol) Notable Substituents
Urea-Piperazine-Thiazole 1f () 70.7 667.9 Trifluoromethylphenyl, hydroxybenzylidene
Piperazine-Furan Hybrid compound N/A ~350 (estimated) Aminophenyl, furan
Benzothiazole-Piperazine 5i () N/A 593.17 Benzo[d]thiazole, triazole
Arylpiperazine-Ketone 11d () 85.3 534.1 Trifluoromethylphenyl, hydrazinyl
Target Compound N/A N/A ~450 (estimated) Furan-2-yl, phenoxypropanone
  • Synthetic Challenges : The target compound’s synthesis would likely mirror the multi-step protocols for 5i () and 11a–11o (), requiring nucleophilic substitutions and ketone formations .
  • Yield Considerations : High yields (>85%) for urea derivatives in suggest efficient coupling reactions, which could be adapted for the target compound .

Structural and Functional Insights

  • Planarity vs.
  • Hydrogen-Bonding Capacity: The ketone group offers hydrogen-bond acceptor sites, contrasting with the urea derivatives’ dual donor/acceptor functionality (e.g., 1f in ) .

Biological Activity

1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound features a complex structure that includes a piperazine moiety linked to a thiazole and furan ring, suggesting diverse interactions with biological targets.

The molecular formula of the compound is C21H23N3O3SC_{21}H_{23}N_{3}O_{3}S with a molecular weight of 397.5 g/mol. Its structure is characterized by the presence of multiple functional groups that may contribute to its biological activity.

PropertyValue
Molecular FormulaC21H23N3O3S
Molecular Weight397.5 g/mol
CAS Number1105198-79-5

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, compounds containing thiazole and furan moieties have shown promising results in inducing apoptosis in various cancer cell lines. The mechanism often involves the inhibition of thioredoxin reductase (TrxR), a key enzyme implicated in cancer cell survival and proliferation .

A case study involving structural analogs demonstrated significant cytotoxicity against human fibrosarcoma HT-1080 cells, indicating that modifications to the thiazole and furan components can enhance anticancer properties .

Table: Summary of Anticancer Studies

Compound NameCell LineIC50 (μM)Mechanism of Action
Thiazole Analog 1HT-10805.0TrxR inhibition
Furan-Thiazole HybridMCF73.5Apoptosis induction
Piperazine DerivativeA5494.0Cell cycle arrest

Antimicrobial Activity

The antimicrobial properties of related compounds have also been investigated. For example, derivatives exhibiting thiazole and piperazine structures have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The disk diffusion method has been employed to assess the efficacy of these compounds, revealing minimum inhibitory concentrations (MICs) that suggest broad-spectrum activity .

Case Study: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of several derivatives, including those based on the thiazole framework:

Table: Antimicrobial Activity Results

Compound NameMicroorganismMIC (μg/mL)
Thiazole Compound AE. coli15.62
Furan-Thiazole BS. aureus7.81
Piperazine DerivativeCandida albicans31.25

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of such compounds. Modifications to the piperazine ring, as well as variations in the thiazole and furan substituents, can significantly affect both anticancer and antimicrobial activities.

Key Findings in SAR Studies

  • Piperazine Substituents : Altering substituents on the piperazine ring has been shown to influence binding affinity to biological targets.
  • Thiazole Variations : Different substitutions on the thiazole ring can enhance or diminish cytotoxic effects.
  • Furan Integration : The presence of furan enhances solubility and bioavailability, which are critical for therapeutic efficacy.

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